

# Hydroxyzine Pamoate: A Comprehensive Technical Guide to its Chemical and Physical Properties

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## Abstract

This technical guide provides an in-depth analysis of the chemical and physical properties of hydroxyzine pamoate, a first-generation antihistamine with sedative, anxiolytic, and antiemetic effects.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its fundamental characteristics. Key physicochemical data are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for determining these properties are outlined, alongside a visualization of the histamine H1 receptor signaling pathway, which is central to hydroxyzine's mechanism of action.

## Chemical Properties

Hydroxyzine pamoate is the pamoate salt of hydroxyzine, a synthetic piperazine derivative.[1][2] Chemically, it is designated as (±)-2-[2-[4-(p-Chloro-α-phenylbenzyl)-1-piperazinyl]ethoxy]ethanol 4,4'-methylenebis[3-hydroxy-2-naphthoate] (1:1).[3][4][5] The active moiety, hydroxyzine, is a member of the diphenylmethylpiperazine class of antihistamines.[6] The pamoate salt form influences the drug's physical properties, such as solubility, which in turn can affect its formulation and delivery.

## Chemical Structure

- Hydroxyzine Base:  $C_{21}H_{27}ClN_2O_2$
- Pamoic Acid:  $C_{23}H_{16}O_6$
- Hydroxyzine Pamoate:  $C_{21}H_{27}ClN_2O_2 \cdot C_{23}H_{16}O_6$  [3][4][7]

## Molecular Formula and Molecular Weight

The combination of hydroxyzine and pamoic acid results in the following molecular formula and weight:

- Molecular Formula:  $C_{44}H_{43}ClN_2O_8$  [8][9][10]
- Molecular Weight: 763.27 g/mol [2][7][8][9] (also reported as 763.29 g/mol and 763.3 g/mol [3][4][6][11])

## Chemical Data Summary

Property	Value	References
IUPAC Name	2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethanol;4,4'-methylenebis(3-hydroxynaphthalene-2-carboxylic acid)	[12]
CAS Number	10246-75-0	[8][9][13]
Chemical Formula	$C_{21}H_{27}ClN_2O_2 \cdot C_{23}H_{16}O_6$	[3][4][7]
Molecular Weight	763.27 g/mol	[2][7][8][9]

## Physical Properties

The physical characteristics of hydroxyzine pamoate are crucial for its formulation into suitable dosage forms.

## Appearance

Hydroxyzine pamoate is described as a light yellow, practically odorless powder.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[12\]](#)

## Melting Point

The melting point of hydroxyzine pamoate has been reported with some variability, with one source indicating a melting point of 300°C, while another suggests it is greater than 155°C with decomposition.[\[10\]](#)[\[11\]](#)[\[13\]](#)

## Solubility

Hydroxyzine pamoate's solubility profile is a key determinant of its absorption characteristics. It is practically insoluble in water and methanol.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[12\]](#) However, it is freely soluble in dimethylformamide[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[12\]](#) and slightly soluble in acetone.[\[12\]](#)

## pKa

The pKa values of a drug substance are critical for predicting its behavior in different physiological environments. While specific pKa values for hydroxyzine pamoate are not readily available in the reviewed literature, the hydroxyzine molecule contains basic nitrogen atoms in the piperazine ring, which are expected to have pKa values in the physiological range. This property is fundamental to its interaction with the H1 receptor.

## Physical Property Summary

Property	Description	References
Physical Form	Light yellow, practically odorless powder	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[12]</a>
Melting Point	>155°C (with decomposition) or 300°C	<a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[13]</a>
Water Solubility	Practically insoluble	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[12]</a>
Methanol Solubility	Practically insoluble	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[12]</a>
Dimethylformamide Solubility	Freely soluble	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[12]</a>
Acetone Solubility	Slightly soluble	<a href="#">[12]</a>

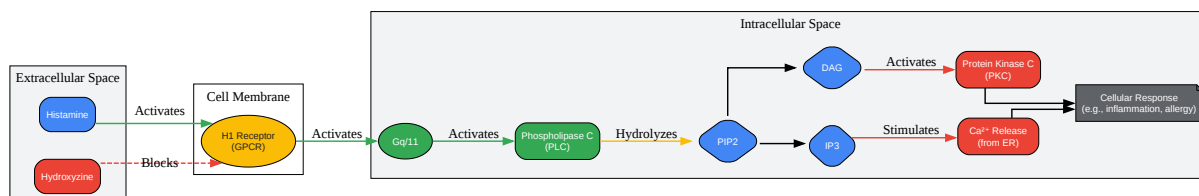
## Spectral Data

Spectroscopic data are essential for the identification and characterization of hydroxyzine pamoate.

- Infrared (IR) Spectroscopy: The IR spectrum of hydroxyzine pamoate is available in spectral databases and can be used for identification by comparing the spectrum of a sample to a reference spectrum.[\[1\]](#)[\[14\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are valuable for confirming the chemical structure of hydroxyzine pamoate.[\[1\]](#) Predicted  $^1\text{H}$  NMR spectra are also available.[\[15\]](#)
- Mass Spectrometry: Mass spectrometry data can be used to determine the molecular weight and fragmentation pattern of hydroxyzine pamoate, aiding in its identification.[\[1\]](#)

## Signaling Pathway

Hydroxyzine exerts its primary therapeutic effects by acting as an inverse agonist at the histamine H1 receptor.[\[1\]](#)[\[2\]](#) The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate ( $\text{IP}_3$ ) and diacylglycerol (DAG).  $\text{IP}_3$  triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in various cellular responses, including smooth muscle contraction and increased vascular permeability.[\[16\]](#) By binding to the H1 receptor, hydroxyzine prevents histamine from binding and initiating this signaling pathway.



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### Histamine H1 Receptor Signaling Pathway

## Experimental Protocols

The following sections describe general methodologies for determining the key physicochemical properties of a pharmaceutical compound like hydroxyzine pamoate.

## Determination of Melting Point

Principle: The melting point is the temperature at which a solid substance transitions to a liquid state. It is a characteristic property that can indicate purity.

Methodology (Capillary Method):

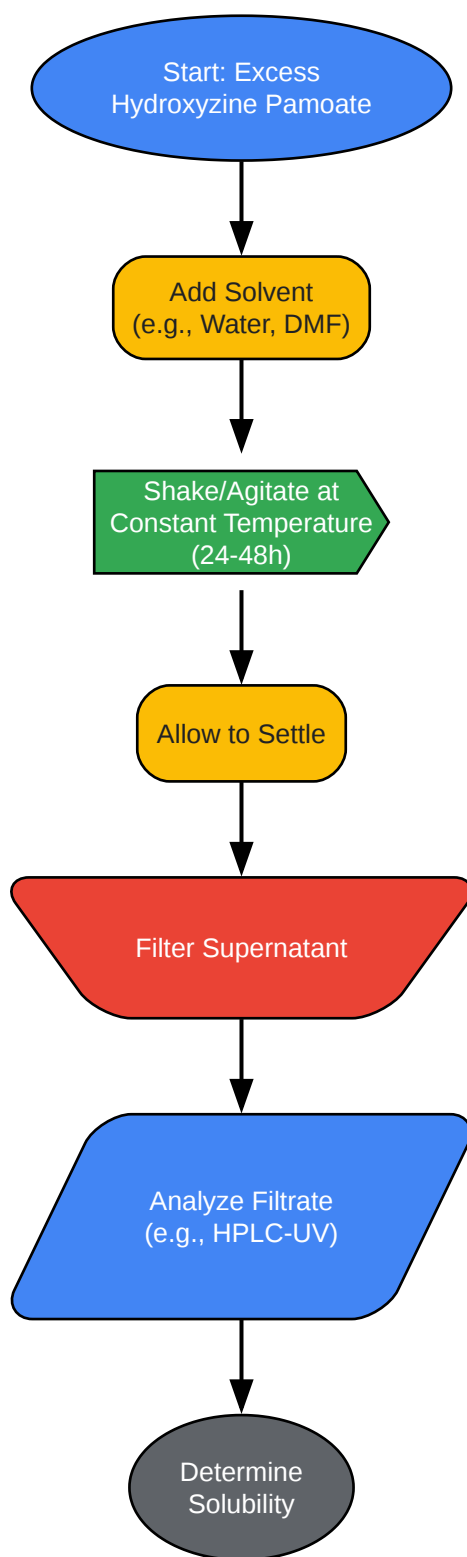
- A small, finely powdered sample of hydroxyzine pamoate is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The temperature is gradually increased at a controlled rate.
- The temperature range over which the substance melts is recorded, from the appearance of the first liquid droplet to the complete liquefaction of the solid.

## Determination of Solubility

Principle: Equilibrium solubility is the concentration of a solute in a saturated solution at a given temperature and pressure. The shake-flask method is a common and reliable technique for this determination.[\[17\]](#)

Methodology (Shake-Flask Method):[\[17\]](#)

- An excess amount of hydroxyzine pamoate is added to a series of flasks containing different solvents (e.g., water, methanol, dimethylformamide).
- The flasks are sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After agitation, the suspensions are allowed to stand to permit the undissolved solid to settle.
- Aliquots of the supernatant are carefully removed and filtered to separate the dissolved drug from the solid particles.
- The concentration of hydroxyzine pamoate in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.



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#### Equilibrium Solubility Determination Workflow

## Determination of pKa

Principle: The pKa is the negative logarithm of the acid dissociation constant ( $K_a$ ) and is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for determining pKa values.[\[18\]](#)[\[19\]](#)

Methodology (Potentiometric Titration):[\[18\]](#)[\[19\]](#)

- A known concentration of hydroxyzine pamoate is dissolved in a suitable solvent system (e.g., a mixture of water and an organic co-solvent for poorly soluble compounds).
- The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.
- A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.
- The pH of the solution is recorded after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa value(s) are determined from the inflection point(s) of the titration curve.

## Histamine H1 Receptor Binding Assay

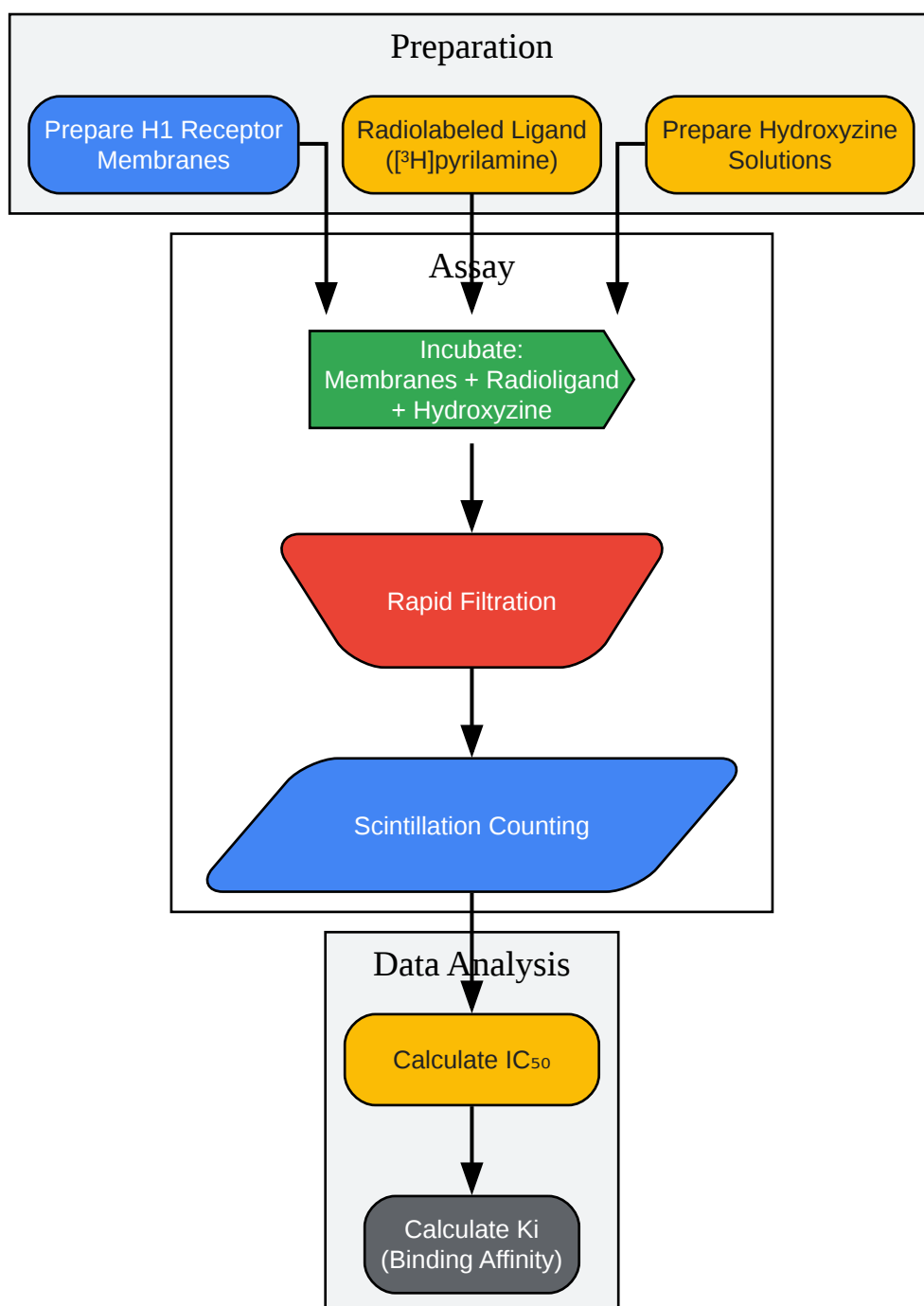
Principle: A competitive radioligand binding assay is used to determine the affinity of a test compound (hydroxyzine) for a specific receptor (H1 receptor) by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.[\[16\]](#)[\[20\]](#)

Methodology:[\[16\]](#)[\[21\]](#)

- Membrane Preparation: Cell membranes expressing the histamine H1 receptor are prepared from a suitable cell line (e.g., HEK293T cells).[\[21\]](#)
- Assay Setup: In a multi-well plate, the following are incubated in triplicate:
  - Total Binding: Cell membranes and a radiolabeled H1 antagonist (e.g., [ $^3$ H]pyrilamine).



- Non-specific Binding: Cell membranes, radiolabeled antagonist, and a high concentration of a non-labeled H1 antagonist to saturate the receptors.
- Competition Binding: Cell membranes, radiolabeled antagonist, and varying concentrations of hydroxyzine.
- Incubation: The plate is incubated to allow the binding to reach equilibrium.
- Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of hydroxyzine that inhibits 50% of the specific binding of the radioligand ( $IC_{50}$ ) is determined. The binding affinity ( $K_i$ ) is then calculated from the  $IC_{50}$  value using the Cheng-Prusoff equation.



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### H1 Receptor Binding Assay Workflow

## Conclusion

This technical guide has provided a detailed overview of the essential chemical and physical properties of hydroxyzine pamoate. The tabulated data offers a quick reference for its key characteristics, while the described experimental protocols provide a foundation for its analytical characterization. The visualization of the H1 receptor signaling pathway and the experimental workflows aim to enhance the understanding of its mechanism of action and the methods used for its evaluation. This comprehensive resource is intended to support the ongoing research and development efforts of scientists and professionals in the pharmaceutical field.

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## References

- 1. Hydroxyzine Pamoate | C<sub>44</sub>H<sub>43</sub>ClN<sub>2</sub>O<sub>8</sub> | CID 25096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. drugs.com [drugs.com]
- 4. HYDROXYZINE PAMOATE [dailymed.nlm.nih.gov]
- 5. Hydroxyzine Pamoate Capsules USP [dailymed.nlm.nih.gov]
- 6. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 7. HYDROXYZINE PAMOATE [dailymed.nlm.nih.gov]
- 8. HYDROXYZINE PAMOATE USP - PCCA [pccarx.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. HYDROXYZINE PAMOATE | 10246-75-0 [amp.chemicalbook.com]
- 11. Hydroxyzine Pamoate Salt Analytical Standard, Affordable Price, High Purity Solution [nacchemical.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. chembk.com [chembk.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. [go.drugbank.com](https://go.drugbank.com) [[go.drugbank.com](https://go.drugbank.com)]
- 16. [benchchem.com](https://benchchem.com) [[benchchem.com](https://benchchem.com)]
- 17. [dissolutiontech.com](https://dissolutiontech.com) [[dissolutiontech.com](https://dissolutiontech.com)]
- 18. [creative-bioarray.com](https://creative-bioarray.com) [[creative-bioarray.com](https://creative-bioarray.com)]
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- 20. [benchchem.com](https://benchchem.com) [[benchchem.com](https://benchchem.com)]
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